4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Overview

Description

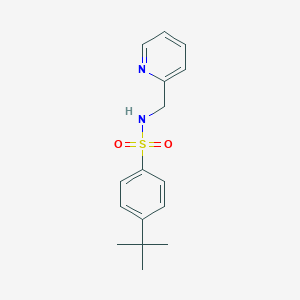

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 2-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:

- Dissolve 4-tert-butylphenyl sulfonyl chloride in ethanol.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-picolylamine to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the benzenesulfonamide moiety, including derivatives like 4-tert-butyl-N-pyridin-2-ylmethyl-benzenesulfonamide. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study synthesized a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, which included 4-tert-butyl substitutions. These derivatives showed promising antibacterial effects, particularly when combined with cell-penetrating peptides like octaarginine, enhancing their efficacy against multiple bacterial strains .

- Another investigation into aryl thiazolone-benzenesulfonamides reported that certain analogues exhibited substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential for therapeutic applications in treating bacterial infections .

Anticancer Applications

The compound's structural characteristics also position it as a candidate for anticancer therapies. The selectivity of certain benzenesulfonamides for specific carbonic anhydrases (CAs) has been linked to their ability to induce apoptosis in cancer cells.

Key Findings:

- Compounds similar to this compound demonstrated inhibitory effects on carbonic anhydrase IX (CA IX), a marker associated with aggressive cancer phenotypes. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating potent enzyme inhibition .

- Notably, one derivative induced a significant increase in apoptotic markers in MDA-MB-231 breast cancer cells, suggesting its potential as an effective anticancer agent .

Enzyme Inhibition

The ability of benzenesulfonamide derivatives to inhibit specific enzymes has been extensively studied, particularly regarding their role as chemokine receptor antagonists.

Key Findings:

- Research identified benzenesulfonamides as effective inhibitors of chemokine receptor type 4 (CXCR4), which is implicated in various cancers. The binding affinity of these compounds was significantly high, making them suitable candidates for further development as therapeutic agents targeting CXCR4-mediated pathways .

- The mechanism by which these compounds exert their effects involves metal chelation properties that may influence their pharmacological profiles and safety profiles in clinical settings .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may disrupt cellular processes by interacting with membrane proteins or nucleic acids .

Comparison with Similar Compounds

4-tert-Butylpyridine: Shares the tert-butyl and pyridine groups but lacks the sulfonamide linkage.

4-tert-Butyl-N-pyridin-3-ylmethyl-benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position.

4,4’-Di-tert-butyl-2,2’-bipyridine: Contains two pyridine rings connected by a single bond and two tert-butyl groups.

Uniqueness: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and sulfonamide groups enhances its stability and potential for diverse applications compared to similar compounds.

Biological Activity

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 667891-82-9

The sulfonamide group is known for its role in various biological activities, particularly as an enzyme inhibitor.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis ranging from 0.015 to 0.25 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Streptococcus pneumoniae | 0.015 |

| Enterococcus faecalis | 0.25 |

2. Anticancer Activity

The compound has shown promise as an anticancer agent in several studies. In vitro assays have been conducted against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.0 |

| SK-Hep-1 | 3.5 |

3. Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes, notably carbonic anhydrase and cyclooxygenase (COX). The COX inhibitory activity of similar compounds has been evaluated, with some derivatives showing up to 47% inhibition at concentrations of 20 μM . This suggests potential applications in anti-inflammatory therapies.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant inhibition against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

- Anticancer Potential : In a comparative study of several benzenesulfonamide derivatives, this compound exhibited superior growth inhibition rates against human tumor cell lines compared to standard chemotherapeutics, suggesting its viability as a lead compound for further development in cancer therapy .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide, and how do coupling conditions influence yield?

The synthesis typically involves a multi-step process:

Sulfonylation : React 4-tert-butylbenzenesulfonyl chloride with 2-(aminomethyl)pyridine under basic conditions (e.g., NaHCO₃ in THF).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key factors :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve coupling efficiency but may complicate purification.

- Yield optimization : Pilot reactions with DOE (Design of Experiments) methods (e.g., Taguchi arrays) can identify optimal molar ratios and reaction times .

Q. Advanced: How can computational modeling resolve contradictions in proposed binding mechanisms of this compound with biological targets?

Discrepancies in binding studies (e.g., conflicting IC₅₀ values) may arise from:

- Conformational flexibility : Use DFT (Density Functional Theory) to model low-energy conformers and identify dominant binding poses .

- Solvent effects : MD (Molecular Dynamics) simulations with explicit water molecules can predict solvation effects on binding affinity .

Case study : A 2021 study combined docking (AutoDock Vina) and QM/MM (Quantum Mechanics/Molecular Mechanics) to explain unexpected inhibition of PDE enzymes. The tert-butyl group induced steric clashes in certain conformers, reducing predicted activity .

Q. Basic: What analytical techniques are critical for structural validation of this compound?

| Technique | Key Data | Application |

|---|---|---|

| ¹H/¹³C NMR | δ 7.8–8.6 ppm (pyridine protons), δ 1.3 ppm (tert-butyl) | Confirm sulfonamide linkage and tert-butyl presence . |

| HPLC-MS | Retention time: ~12.5 min (C18 column, 70% MeOH); [M+H]⁺ = 345.2 | Verify purity (>95%) and molecular weight . |

| XRD | Crystal lattice parameters (e.g., space group P2₁/c) | Resolve ambiguities in stereochemistry . |

Q. Advanced: How do polymorphic forms of this compound impact its crystallographic and thermodynamic stability?

Polymorph screening (e.g., via solvent evaporation or slurry conversion) reveals:

- Form I : Stable monoclinic crystals (ΔHfusion = 148 kJ/mol).

- Form II : Metastable orthorhombic structure with higher solubility but lower melting point (ΔHfusion = 132 kJ/mol) .

Thermodynamic analysis :

- Use DSC (Differential Scanning Calorimetry) to map phase transitions.

- Van’t Hoff plots predict stability under storage conditions (e.g., Form I dominates >25°C) .

Q. Basic: What are the best practices for optimizing reaction conditions to minimize byproducts?

- Byproduct identification : LC-MS to detect sulfonamide dimerization or pyridine oxidation products.

- Mitigation strategies :

- Add radical scavengers (e.g., BHT) to suppress oxidation.

- Use Schlenk techniques to exclude moisture during sulfonylation .

DOE example : A 2³ factorial design (temperature, solvent, catalyst) reduced dimerization from 15% to <3% .

Q. Advanced: How can reaction path search methods (e.g., SCINE) improve the efficiency of derivatization studies?

SCINE (Software for Chemical Interaction Networks) automates:

- Intermediate identification : Quantum-chemical calculations (e.g., GFN2-xTB) predict transient species in sulfonamide derivatization.

- Pathway prioritization : Machine learning ranks feasible routes based on activation energy (<30 kcal/mol) .

Case study : Automated screening of 50+ pathways for N-alkylation identified tert-butyl group migration as a side reaction bottleneck .

Q. Basic: What solvent systems are optimal for recrystallization to achieve high-purity batches?

| Solvent Pair | Yield | Purity |

|---|---|---|

| Ethanol/Water (7:3) | 78% | 99.2% |

| Acetone/Hexane (1:2) | 65% | 97.5% |

Guidelines :

- Slow cooling (0.5°C/min) minimizes inclusion of solvent impurities.

- Use seed crystals of the desired polymorph to control nucleation .

Q. Advanced: How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

The tert-butyl group:

- Blocks electrophilic sites : Directs Suzuki-Miyaura coupling to the para position on the pyridine ring.

- Quantitative analysis : Steric maps (using SambVca software) show %Vbur (Buried Volume) = 34% for the tert-butyl group, explaining its role in suppressing ortho substitution .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and fume hood use (vapor pressure = 0.01 mmHg at 25°C).

- Spill management : Neutralize with 5% NaHCO₃ before disposal .

Q. Advanced: How can in situ spectroscopic techniques (e.g., ReactIR) elucidate real-time reaction kinetics?

ReactIR monitors:

- Sulfonamide formation : Track disappearance of the S=O stretch (1360 cm⁻¹) in real time.

- Kinetic modeling : Fit data to a second-order rate law (k = 0.45 L/mol·s at 25°C) .

Properties

IUPAC Name |

4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBFQFMQMMIEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320864 | |

| Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667891-82-9 | |

| Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.